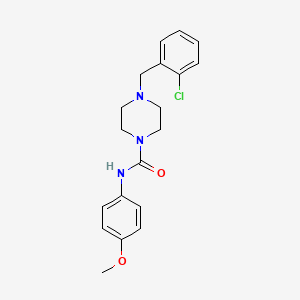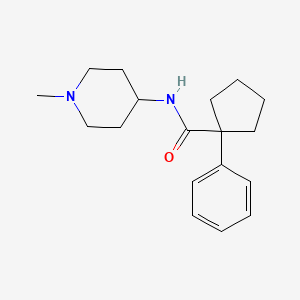
4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as CBP-1 and has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of CBP-1 is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. CBP-1 has been shown to increase the expression of the sigma-1 receptor and enhance its activity, leading to various cellular effects. It has been suggested that CBP-1 may have neuroprotective and anti-inflammatory effects through its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects
CBP-1 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been found to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to enhanced synaptic transmission. CBP-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CBP-1 has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, CBP-1 has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
Orientations Futures
CBP-1 has several potential future directions for scientific research. One potential direction is to further investigate its neuroprotective and anti-inflammatory effects in various disease models such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of CBP-1. Finally, CBP-1 may have potential applications in drug discovery for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of CBP-1 involves the reaction of 4-methoxybenzylamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine-1-carboxylic acid to form CBP-1. The synthesis method has been optimized to achieve high yields and purity of CBP-1.
Applications De Recherche Scientifique
CBP-1 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. CBP-1 has been used as a tool compound to study the function and pharmacology of the sigma-1 receptor in various cellular and animal models.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-17-8-6-16(7-9-17)21-19(24)23-12-10-22(11-13-23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSLQIDLOAOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)
![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)